molecular formula C4H6N2O2S2 B13598926 Thiazol-2-ylmethanesulfonamide

Thiazol-2-ylmethanesulfonamide

Cat. No.: B13598926
M. Wt: 178.2 g/mol
InChI Key: HVYIYGBLHRXWAN-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanesulfonamide is a high-purity chemical building block featuring the privileged 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the synthesis of novel bioactive molecules, particularly through further functionalization via sulfonylation or alkylation reactions to create diverse sulfonamide derivatives . The 2-aminothiazole core is a well-established pharmacophore known to exhibit a broad spectrum of biological activities, with recent research highlighting the potent enzyme inhibitory properties of structurally similar sulfonamide-functionalized thiazole compounds . These analogs have demonstrated promising activity as inhibitors of key enzymes such as urease, α-glucosidase, and α-amylase, making them valuable tools for metabolic disorder and antimicrobial research . Furthermore, thiazole-containing compounds often exhibit favorable drug-like properties, and in silico predictions for related molecules indicate high gastrointestinal absorption and optimal skin permeation characteristics, which are valuable for preclinical investigative studies . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

1,3-thiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8)

InChI Key

HVYIYGBLHRXWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CS(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Thiazol 2 Ylmethanesulfonamide and Its Derivatives

Diverse Synthetic Routes to the Thiazole (B1198619) Core Structure

The construction of the thiazole ring is a foundational step in the synthesis of Thiazol-2-ylmethanesulfonamide. Various methods, from classic named reactions to modern catalytic systems, have been developed to afford this heterocyclic core.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole scaffold. scholaris.cascispace.com The classical approach involves a one-pot condensation and cyclization reaction between an α-haloketone and a thioamide derivative, typically conducted in a refluxing alcohol solvent. scispace.com For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org

While fundamentally robust, the traditional Hantzsch method often suffers from drawbacks such as long reaction times (up to 24-25 hours), harsh conditions, and the use of large quantities of volatile organic solvents, which can lead to low yields. scispace.com To address these limitations, several modern adaptations have been developed to create more efficient and environmentally benign processes.

Modern adaptations include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes at 90°C, yielding significantly more product than the 8 hours required under conventional reflux. nih.gov

Table 1: Comparison of Hantzsch Synthesis Methodologies

MethodologyTypical ConditionsAdvantagesDisadvantagesReference
Classical Hantzsch SynthesisRefluxing alcohol (e.g., ethanol) for several hours.Well-established, widely applicable.Long reaction times, harsh conditions, use of volatile solvents, often low yields. scispace.com
Solvent-Free SynthesisHeating neat reactants, sometimes with a solid support.Environmentally friendly, reduced waste, simplified work-up.May require higher temperatures; reactant miscibility can be an issue. scispace.com
Microwave-Assisted SynthesisReactants in a suitable solvent (e.g., methanol) heated in a microwave reactor for minutes.Drastically reduced reaction times, improved yields, cleaner reactions.Requires specialized microwave equipment. nih.gov

Cycloaddition Reactions in Thiazole Ring Formation

Cycloaddition reactions offer another strategic pathway to the thiazole ring system, although their application can be challenging due to the aromatic stability of the thiazole core, which makes it less reactive as a diene or dienophile. wikipedia.orgnumberanalytics.com Nevertheless, specific cycloaddition strategies have been successfully employed.

Thiazoles can participate in several types of cycloadditions:

Diels-Alder Reactions: While thiazoles are generally reluctant dienophiles, they can react with electron-deficient alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine (B92270) as the final product. wikipedia.org

[4+2] Cycloadditions of Activated Thiazoles: A more effective strategy involves the use of thiazoles bearing activating groups. For example, 2-amino-4-alkenylthiazoles have been shown to be excellent dienes that react with dienophiles containing electron-withdrawing groups, such as nitroalkenes, under very mild conditions. nih.gov These reactions proceed with high yield and selectivity. The proposed mechanism involves a stepwise process initiated by the nucleophilic attack of the thiazole's C-5 position onto the nitroalkene, forming a zwitterionic intermediate which then cyclizes. nih.gov The reaction is driven to completion by a subsequent 1,3-hydrogen migration that re-aromatizes the thiazole ring. nih.gov

1,3-Dipolar Cycloadditions: Thiazoles can also engage in 1,3-dipolar cycloadditions with dipoles like nitrones or azomethine ylides, providing a route to more complex fused heterocyclic systems. numberanalytics.com

Table 2: Cycloaddition Reactions Involving Thiazoles

Reaction TypeThiazole RolePartner ReactantKey FeaturesReference
Diels-AlderDienophileAlkynesGenerally requires high temperatures; often followed by sulfur extrusion to form pyridines. wikipedia.org
[4+2] CycloadditionDiene (activated)NitroalkenesOccurs with activated thiazoles (e.g., 2-amino-4-alkenylthiazoles) under mild conditions with high yield. nih.gov
1,3-Dipolar CycloadditionDipolarophileNitrones, Azomethine ylidesForms complex, fused ring systems. numberanalytics.com

Transition Metal-Catalyzed Approaches for Thiazole Annulation

In recent years, transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including thiazoles. These methods often provide high efficiency and selectivity under mild conditions. thieme-connect.com

Key strategies include:

C-H Bond Activation/Functionalization: Palladium (Pd) and Copper (Cu) are frequently used to catalyze the direct functionalization of thiazole C-H bonds. mdpi.com For example, Pd-catalyzed dehydrogenative Heck coupling allows for the direct alkenylation of thiazole-4-carboxylates. mdpi.com Similarly, direct C-H arylation of the thiazole ring can be achieved with aryl iodides using a copper catalyst. organic-chemistry.org

Catalytic Annulation/Cyclization: Transition metals can facilitate the construction of the thiazole ring itself or fused systems. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a mild and efficient route to substituted thiazoles. organic-chemistry.org Furthermore, the synthesis of fused imidazo[2,1-b]thiazoles can be achieved from 2-aminothiazoles and acetophenones through a one-pot cascade process facilitated by Cu(OTf)₂/KI or FeCl₃/ZnI₂ systems, which involves the intramolecular cyclization of an in-situ generated thiazolium ylide. thieme-connect.comthieme-connect.com

Table 3: Selected Transition Metal-Catalyzed Syntheses for Thiazoles

Catalytic SystemReaction TypeStarting MaterialsProduct TypeReference
Pd(OAc)₂Dehydrogenative Heck CouplingThiazole-4-carboxylates, AlkenesC-alkenylated thiazoles mdpi.com
CopperDirect C-H ArylationThiazoles, Aryl iodidesC-arylated thiazoles organic-chemistry.org
Copper[3+1+1] CondensationOximes, Anhydrides, KSCNSubstituted thiazoles organic-chemistry.org
Cu(OTf)₂/KI or FeCl₃/ZnI₂Oxidative C-H Functionalization/Cyclization2-Aminothiazoles, AcetophenonesImidazo[2,1-b]thiazoles thieme-connect.comthieme-connect.com

Strategies for Incorporating and Modifying the Methanesulfonamide (B31651) Group

The methanesulfonamide group is a key functional moiety in the target molecule. Its incorporation can be achieved either by building the thiazole ring from a sulfonamide-containing precursor or by adding the group to a pre-formed thiazole.

Sulfonamidation Techniques and Reagents

The formation of a sulfonamide bond is a well-established transformation in organic synthesis. The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. cbijournal.com

For the synthesis of this compound, this would involve reacting 2-aminothiazole (B372263) with methanesulfonyl chloride. However, the nucleophilicity of amines can vary, and alternative and more modern methods have been developed. cbijournal.com

Direct Synthesis from Sulfonamide Precursors: One efficient strategy is to use a starting material that already contains the required sulfonamide group in a Hantzsch-type synthesis. For example, the related compound [4-(3,4-Dichlorophenyl)thiazol-2-yl]methanesulfonamide was synthesized by reacting sulfamoylthioacetamide (B8687793) with 3,4-dichlorophenacyl bromide in refluxing ethanol. prepchem.com

Palladium-Catalyzed Cross-Coupling: A modern and general method for forming N-aryl sulfonamides is the palladium-catalyzed cross-coupling of methanesulfonamide itself with aryl halides (bromides or chlorides) or aryl nonafluorobutanesulfonates. organic-chemistry.org This approach avoids the use of anilines and sulfonyl chlorides, which can generate problematic impurities. organic-chemistry.org

Alternative Reagents: Other methods for sulfonamide synthesis include the reaction of sodium sulfonates with triphenylphosphine (B44618) dibromide followed by an amine, or the reaction of sulfonyl azides with amines. researchgate.netsci-hub.se

Table 4: Overview of Sulfonamidation Methods

MethodKey ReagentsSubstratesAdvantagesReference
Classical SulfonylationMethanesulfonyl chloride, Base (e.g., pyridine)2-AminothiazoleStraightforward, widely used. cbijournal.com
Hantzsch Synthesis with Sulfonamide PrecursorSulfamoylthioacetamide, α-haloketoneN/ADirect incorporation of the entire thiazolylmethanesulfonamide core. prepchem.com
Pd-Catalyzed Cross-CouplingMethanesulfonamide, Pd catalyst, Ligand, Base2-HalothiazoleHigh yield, general, avoids genotoxic impurities. organic-chemistry.org
From Sulfonyl AzidesMethanesulfonyl azide, Base2-AminothiazoleAlternative to sulfonyl chlorides. sci-hub.se

Functionalization of the Sulfonamide Nitrogen

Once the primary sulfonamide group is in place, its nitrogen atom can be further functionalized to generate a diverse range of derivatives. This late-stage modification is a valuable strategy in medicinal chemistry.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various reagents. For example, N-methylation of sulfonamides can be efficiently achieved using methanol (B129727) in the presence of a ruthenium catalyst. organic-chemistry.org

Oxidative N-Functionalization: A direct C-N bond formation can be achieved through the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. rsc.org Using a catalytic system of sodium iodide and sodium percarbonate, this reaction yields α-sulfonamido acetals, which are valuable structural motifs. rsc.org

Transformation via Sulfonyl Pyrroles: A versatile method for functionalizing primary sulfonamides involves their conversion into sulfonyl pyrroles. researchgate.net These intermediates can then be transformed into a variety of other functional groups through chemical, electrochemical, or photochemical pathways, demonstrating the adaptability of the sulfonamide unit. researchgate.net

Role as a Directing Group: The sulfonamide moiety can also serve as a directing group to control the regioselectivity of C-H activation reactions on the molecule, enabling site-selective functionalization at positions ortho to the sulfonamide group. researchgate.net

Table 5: Strategies for Functionalizing the Sulfonamide Group

StrategyReagents/CatalystProductKey FeatureReference
N-AlkylationMethanol, [Ru(p-cymene)Cl₂]₂N-Methyl sulfonamideDirect methylation of the sulfonamide nitrogen. organic-chemistry.org
Oxidative N-FunctionalizationAliphatic aldehydes, NaI, Na₂CO₃·1.5H₂O₂α-Sulfonamido acetalDirect C-N bond formation at the nitrogen. rsc.org
Transformation via Sulfonyl PyrrolePyrrole, then various reagentsDiverse functional groups (e.g., sulfonic acids)Versatile activation of the primary sulfonamide for further transformation. researchgate.net
Directing Group for C-H ActivationRh(III) catalystortho-Functionalized areneSulfonamide group controls regioselectivity of further reactions. researchgate.net

Chemo- and Regioselective Synthesis of this compound Analogs

The precise control of chemo- and regioselectivity is paramount in the synthesis of substituted thiazoles to ensure the desired constitutional isomer is formed. In the context of this compound analogs, this control dictates the final arrangement of substituents on the thiazole ring, which is crucial for their biological function. The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative, is a classic example where regioselectivity is a key consideration. bepls.com

The reaction of N-monosubstituted thioureas with α-haloketones can lead to two possible regioisomers: the 2-(N-substituted amino)thiazoles or the 3-substituted 2-imino-2,3-dihydrothiazoles. Research has shown that under neutral conditions, the reaction exclusively yields the 2-(N-substituted amino)thiazole isomer. However, altering the reaction conditions to be strongly acidic can change the regiochemical outcome, leading to the formation of mixtures containing the 2-imino-2,3-dihydrothiazole isomer. rsc.org The proportions of these isomers are influenced by the specific reaction conditions and the structure of the starting materials, offering a handle to selectively synthesize the desired analog. rsc.org For instance, conducting the reaction in a 10M-HCl-EtOH mixture was found to be effective for generating the 2-imino-2,3-dihydrothiazole products. rsc.org

Furthermore, regioselectivity can be achieved through carefully designed starting materials and catalysts. For example, the reaction of 2-(oxazolidin-2-ylidene)malononitrile with phosphorus pentasulfide proceeds in a regioselective manner to afford a thioamide derivative, which can then be cyclized with α-bromocarbonyl compounds to yield specific 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. eurjchem.com Iridium-catalyzed ylide insertion reactions also provide a versatile and substrate-tolerant approach to thiazole synthesis, overcoming some limitations of the traditional Hantzsch method, such as the instability of certain α-halo ketone precursors. acs.org These advanced methods provide chemists with the tools to selectively construct complex thiazole sulfonamide analogs with high precision.

Table 1: Examples of Chemo- and Regioselective Synthesis Strategies for Thiazole Analogs

Reaction Type Key Reactants Conditions Product Description Key Finding Citation
Hantzsch Thiazole Synthesis α-Halogeno ketones, N-monosubstituted thioureas 10M-HCl-EtOH, 80°C 3-Substituted 2-imino-2,3-dihydrothiazoles Acidic conditions alter the regioselectivity from the typical 2-amino isomer to the 2-imino isomer. rsc.org
Thionation-Cyclization 2-(Oxazolidin-2-ylidene)malononitrile, P4S10, α-bromocarbonyls Dioxane, reflux 2-(E)-Cyano(oxazolidin-2-ylidene)thiazoles Regioselective thionation of the malononitrile (B47326) derivative directs the subsequent cyclization to a single regioisomer. eurjchem.com
Iridium-Catalyzed Ylide Insertion Sulfoxonium ylides, Thioamides [Ir(cod)Cl]2, DPEphos, Toluene, 110 °C Substituted thiazoles A versatile and functional group-tolerant method that provides access to thiazoles that are challenging to synthesize via traditional methods. acs.org

Multicomponent Reactions and Domino Processes in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, represent a highly efficient strategy for building molecular complexity. acs.org Domino (or cascade) reactions involve sequential transformations where the functionality for a subsequent step is generated in the preceding one, all under the same reaction conditions. nih.govnih.gov These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. acs.orgnih.govnih.gov

For the synthesis of thiazole sulfonamide derivatives, MCRs provide a powerful tool. A notable example is the one-pot, three-component reaction of an α-halocarbonyl compound, a thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe2O4 nanoparticles, to produce thiazolidinone-sulfonamide hybrids. researchgate.net Similarly, a four-component domino protocol has been developed using a thiochroman-4-one, a benzaldehyde, thiourea, and a bromo-ketone to construct highly functionalized thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines in an ionic liquid medium. tandfonline.com This cascade involves the formation of a pyrimidine (B1678525) intermediate which then undergoes a regioselective intramolecular cyclization to form the fused thiazole ring. tandfonline.com

The Hantzsch thiazole synthesis itself can be adapted into a one-pot, multi-component procedure. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can be performed in a single step to yield complex thiazole derivatives. bepls.comresearchgate.net These methodologies streamline the synthesis process, reducing the need for isolation and purification of intermediates, which aligns with the principles of green chemistry. nih.govnih.gov

Table 2: Multicomponent and Domino Reactions for Thiazole Synthesis

Reaction Type Components Catalyst/Solvent Product Description Key Finding Citation
Four-Component Domino Reaction Thiochroman-4-one, Benzaldehyde, Thiourea, 3-Bromo-1-phenylpropan-1-one [Bmim]HSO4 (ionic liquid) Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines An efficient cascade transformation leading to complex fused heterocyclic systems with a recyclable reaction medium. tandfonline.com
Three-Component Hantzsch Synthesis 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes Silica supported tungstosilisic acid Substituted Hantzsch thiazole derivatives A green, one-pot synthesis of functionalized thiazoles using a reusable solid acid catalyst. bepls.comresearchgate.net
Three-Component Tandem Reaction Thiazolylmethoxy phenyl/aromatic carboxaldehyde, Substituted amines, Thioglycolic acid Tromethamine / Water Thiazolyl-4-thiazolidinones An organocatalyzed, tandem MCR in an aqueous medium, highlighting high atom economy and mild conditions. tandfonline.com
Domino SN2/Michael Addition/E1cB Thioamide, Ethyl-4-bromo-3-ethoxycrotonate HFIP (solvent and promoter) Functionalized thiazole derivatives A domino sequence efficiently constructs the thiazole ring, where HFIP acts as both solvent and activator. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. organic-chemistry.orgpjoes.com In the synthesis of this compound and its analogs, these principles are applied through the use of eco-friendly catalysts, alternative energy sources, and greener solvents. researchgate.netnih.govbohrium.com

One significant green approach is the use of reusable catalysts. For example, silica-supported tungstosilisic acid has been employed as an efficient and recyclable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.comresearchgate.net Similarly, a cross-linked chitosan (B1678972) hydrogel has been developed as a green, recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, offering high yields and mild reaction conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often improving yields in a solvent-free or "neat" setting. An environmentally benign synthesis of thiazole-derived sulfonamide-Schiff bases has been developed using microwave irradiation in the presence of a PPA-SiO2 solid acid catalyst under solvent-free conditions. iosrjournals.org This method is quick, offers an easy workup, and minimizes waste. iosrjournals.org Ultrasonic irradiation is another alternative energy source that can promote reactions efficiently, as demonstrated in the synthesis of thiazoles using a recyclable biocatalyst. mdpi.com

The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. nih.gov Syntheses of thiazole derivatives have been successfully carried out in water, an environmentally benign solvent, using tromethamine as a reusable promoter. tandfonline.com The development of solvent-free reaction conditions represents an ideal green chemistry scenario, significantly reducing the environmental impact of the synthesis. iosrjournals.org These sustainable strategies not only reduce pollution but also can lead to more cost-effective and efficient manufacturing processes. researchgate.net

Table 3: Green and Sustainable Approaches in Thiazole Synthesis

Green Approach Reactants Catalyst/Conditions Advantage Citation
Microwave-Assisted, Solvent-Free Synthesis Sulfonamides bearing pyranothiazole, Aromatic aldehydes PPA-SiO2, Microwave irradiation (neat) Rapid, solvent-free, easy workup, reduced waste. iosrjournals.org
Recyclable Biocatalyst with Ultrasound Thiosemicarbazone derivative, Hydrazonoyl halides / α-haloketones PIBTU-CS hydrogel, Ultrasonic irradiation Use of a recyclable, eco-friendly biocatalyst; energy-efficient ultrasound; high yields. mdpi.com
Reusable Solid Acid Catalyst 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Aldehydes SiW/SiO2, Ultrasound or conventional heating Catalyst is easily recoverable by filtration and can be reused multiple times. bepls.comresearchgate.net
Aqueous Medium Organocatalysis Thiazolyl-carboxaldehyde, Amines, Thioglycolic acid Tromethamine, Water Use of water as a green solvent; reusable reaction medium; mild conditions. tandfonline.com

Chemical Reactivity and Mechanistic Organic Transformations of Thiazol 2 Ylmethanesulfonamide

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the pyridine-type nitrogen atom, which deactivates the ring system. ias.ac.in However, substitution is possible, with the C5 position being the most favorable site for electrophilic attack due to its higher electron density compared to the C2 and C4 positions. pharmaguideline.comchemicalbook.com The presence of the methanesulfonamide (B31651) group, connected via a methylene (B1212753) linker at the C2 position, is expected to exert a deactivating effect on the ring, making these reactions more challenging.

Electrophilic substitution reactions on thiazole typically require activating groups on the ring or forcing conditions. pharmaguideline.comwikipedia.org For 2-alkyl-substituted thiazoles like Thiazol-2-ylmethanesulfonamide, reactions such as halogenation can be achieved.

Table 1: Electrophilic Halogenation of 2-Substituted Thiazoles

Reaction Reagent Position of Substitution Conditions
Bromination Bromine (Br₂) C5 Vapour phase or with activating groups ias.ac.inwikipedia.org

The mechanism for these substitutions proceeds through a standard electrophilic aromatic substitution pathway. The electrophile is attacked by the π-electrons of the thiazole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the C5 position by a weak base restores the aromaticity of the ring, yielding the substituted product. Due to the deactivating nature of the thiazole ring, harsh conditions may be required for reactions like nitration and sulfonation. ias.ac.in

Nucleophilic Additions and Substitutions at Thiazole Ring Positions

The electron deficiency of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comchemicalbook.com In this compound, the C2 position is already substituted. However, the protons on the methylene bridge connecting the thiazole ring to the sulfonamide group are acidic and can be removed by a strong base. This would generate a carbanion stabilized by both the adjacent thiazole ring and the sulfonyl group, which can then react with various electrophiles.

While direct nucleophilic substitution at a C-H position is rare, if a leaving group such as a halogen is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. The reactivity of halothiazoles towards nucleophilic substitution depends on the position of the halogen. pharmaguideline.comsciepub.com For instance, a halogen at the C2 position is readily displaced by nucleophiles.

Another key reaction is the N-alkylation of the thiazole ring nitrogen. The lone pair of electrons on the nitrogen atom can attack an alkyl halide, leading to the formation of a quaternary thiazolium salt. pharmaguideline.com These salts are important intermediates; for example, deprotonation of N-alkyl thiazolium salts at the C2 position can generate N-heterocyclic carbenes, which are valuable organocatalysts. wikipedia.org

Table 2: Nucleophilic Reactions Associated with the Thiazole Ring

Reaction Type Reagent/Conditions Reactive Site Product Type
N-Alkylation Alkyl Halide (R-X) Ring Nitrogen (N3) Thiazolium Salt
Nucleophilic Substitution Nucleophile (Nu⁻) Halogenated Ring (C2, C4, or C5) Substituted Thiazole

Functional Group Interconversions of the Methanesulfonamide Moiety

The methanesulfonamide moiety (-CH₂SO₂NH₂) offers several avenues for chemical transformation, primarily centered around the acidic N-H proton and the robust nature of the sulfonyl group.

N-Alkylation: The sulfonamide nitrogen can be deprotonated by a base to form a sulfonamidate anion, which is a competent nucleophile. This anion can react with various electrophiles, most commonly alkylating agents like alcohols or alkyl halides, to form N-alkylated sulfonamides. rsc.orgoup.com This reaction is a cornerstone for modifying the properties of sulfonamide-containing compounds. Catalytic methods using iridium, manganese, or copper complexes facilitate the N-alkylation with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgionike.comacs.org

Hydrolysis: The S-N bond in sulfonamides is generally stable to hydrolysis under neutral environmental conditions. nih.gov However, under acidic or basic conditions, particularly at elevated temperatures, the sulfonamide can be hydrolyzed to yield the corresponding sulfonic acid and an amine. The mechanism of base-catalyzed hydrolysis can involve a stepwise pathway with a trigonal bipyramidal intermediate. researchgate.net In some cases, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. acs.org

Reductive Cleavage: Recent methodologies have been developed for the reductive cleavage of the N-S bond in sulfonamides. These methods can convert the relatively inert sulfonamide group into more versatile synthetic handles like sulfinates and amines, enabling late-stage functionalization of complex molecules. chemrxiv.orgsemanticscholar.org

Table 3: Key Transformations of the Sulfonamide Moiety

Transformation Reagents Product
N-Alkylation Alcohol (R-OH), Catalyst N-Alkylsulfonamide
Hydrolysis H₃O⁺ or OH⁻, Heat Sulfonic Acid + Amine
Reductive Cleavage Reducing Agent Sulfinate + Amine

Cyclization and Ring-Opening Reactions Involving this compound Fragments

The bifunctional nature of this compound allows for its participation in intramolecular cyclization reactions, provided suitable functional groups are introduced. For example, functionalization of the sulfonamide nitrogen with a group containing a reactive site could lead to cyclization onto the thiazole ring.

Conversely, the thiazole ring itself can undergo ring-opening reactions. Reductive cleavage with agents like sodium in liquid ammonia can open the thiazole ring, yielding substituted propenethiolates. researchgate.net The specific products depend on the substituents present on the ring. researchgate.net Another method involves the reaction of thiazoles in Diels-Alder type cycloadditions, which, upon extrusion of sulfur at high temperatures, can lead to the formation of pyridines. wikipedia.org Ring-opening can also be a facet of certain reaction mechanisms, such as those observed in the dehydration of thiazolyl-substituted cyclopropanes, which may proceed through a ring-opening/closing process. mdpi.com

Heterocyclic Coupling Reactions for Scaffold Diversification

To expand the molecular complexity and explore structure-activity relationships, the thiazole core of this compound can be functionalized using modern cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for this purpose.

Direct C-H Arylation: One of the most efficient methods for scaffold diversification is the direct arylation of the thiazole ring via C-H bond activation. organic-chemistry.org This approach avoids the pre-functionalization (e.g., halogenation) of the heterocycle. Depending on the choice of catalyst, ligand, and base, arylation can be directed to either the C2 or C5 position of the thiazole ring. nih.govacs.org Ligand-free Pd(OAc)₂ systems have been shown to selectively produce 5-arylated thiazoles. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. To utilize this reaction, this compound would first need to be converted into a halothiazole (e.g., 5-bromothis compound) or a thiazole boronic acid/ester. The subsequent palladium-catalyzed coupling with a boronic acid or an aryl halide, respectively, would yield the arylated thiazole derivative. rsc.orgthieme-connect.comnih.gov Microwave-assisted Suzuki couplings in aqueous media have been developed for efficient synthesis of 5-substituted thiazoles. rsc.org

Other Coupling Reactions: Other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are also effective for the arylation of thiazoles and offer alternative routes for diversification. thieme-connect.com

Table 4: Common Coupling Reactions for Thiazole Diversification

Coupling Reaction Thiazole Substrate Coupling Partner Key Catalyst
Direct C-H Arylation Thiazole (unfunctionalized) Aryl Halide Palladium Catalyst
Suzuki-Miyaura Halothiazole / Thiazoleboronic acid Boronic Acid / Aryl Halide Palladium Catalyst

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for controlling the outcomes of the transformations of this compound.

Electrophilic Substitution: The mechanism involves the formation of a cationic sigma complex as a key intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, favoring substitution at the C5 position where the positive charge can be better delocalized without disrupting the lone pair contribution from the sulfur atom as severely as at other positions.

Nucleophilic Reactions: The formation of thiazolium salts via N-alkylation is a straightforward SN2 reaction. pharmaguideline.com The subsequent deprotonation at C2 of an N-alkylated thiazolium salt to form an N-heterocyclic carbene is a critical step in many organocatalytic cycles, such as the benzoin condensation and Stetter reaction. wikipedia.orgusask.ca

Cross-Coupling Reactions: The mechanism of direct C-H arylation typically involves a palladium catalyst cycling through oxidative addition, C-H activation/metalation, and reductive elimination steps. The regioselectivity (C2 vs. C5) can be influenced by the specific pathway, such as an electrophilic palladation mechanism or a base-promoted C-H metalation (concerted metalation-deprotonation). nih.gov

Sulfonamide Hydrolysis: The alkaline hydrolysis of sulfonamides can proceed through a stepwise mechanism involving the formation of a five-coordinate trigonal bipyramidal intermediate at the sulfur atom. researchgate.net The rate-limiting step can be either the formation or the breakdown of this intermediate, depending on the specific structure of the sulfonamide. researchgate.net

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations

Systematic Modification of the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers multiple positions (C2, C4, and C5) for substitution, allowing for a detailed exploration of its impact on biological activity. mdpi.com Modifications at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Systematic positional scanning on the thiazole ring has revealed that the nature and location of substituents are critical for molecular recognition. The reactivity and electronic properties of the thiazole ring are influenced by the substituents at the C2, C4, and C5 positions. bcrcp.ac.in For instance, electron-donating groups can increase the basicity and nucleophilicity of the ring, while electron-withdrawing groups have the opposite effect. bcrcp.ac.in

In studies of various thiazole derivatives, it has been observed that substitutions at the C4 and C5 positions can dramatically alter biological activity. For example, in a series of thiazole derivatives investigated as potential inhibitors of metastatic cancer cell migration, modifications on a phenyl ring attached to the thiazole moiety showed that a chlorine substitution at the meta position was far superior to one at the ortho position. researchgate.net Furthermore, a methyl substitution at the 5-position of the thiazole ring led to a nearly complete loss of activity, highlighting the steric and electronic sensitivity of this position. researchgate.net

The introduction of different functional groups at various positions of the thiazole ring has been shown to modulate the activity of enzyme inhibitors. For instance, in a series of thiazole-based sulfonamides targeting carbonic anhydrase, the nature of the substituent on the thiazole ring was found to be a key determinant of inhibitory potency and isoform selectivity. researchgate.net

Table 1: Effect of Substituents on the Thiazole Ring on Biological Activity

Compound Series Position of Substitution Substituent Observed Effect on Activity
Thiazole-based migration inhibitors Phenyl at C4 m-Chloro Superior activity compared to o-chloro researchgate.net
Thiazole-based migration inhibitors C5 Methyl Near complete loss of activity researchgate.net
Thiazole-sulfonamide CA inhibitors Various Hydrophilic/hydrophobic groups Modulation of isoform selectivity researchgate.net
Phenylaminopyrimidine thiazoles C4/C5 Various aryl/heteroaryl groups Nanomolar potency against SYK kinase nih.gov

Ring expansion or contraction of the thiazole ring is a less common but potentially impactful modification. Such changes fundamentally alter the geometry and electronic distribution of the molecule, which can lead to novel interactions with a biological target. While specific examples directly pertaining to thiazol-2-ylmethanesulfonamide are not abundant, the principles of scaffold hopping and ring system modification are well-established in medicinal chemistry to explore new chemical space and intellectual property. researchgate.net

Exploration of the Methanesulfonamide (B31651) Group's Contribution to Molecular Interactions

The sulfonamide moiety is a cornerstone of medicinal chemistry, known for its ability to act as a zinc-binding group in metalloenzymes and to participate in a network of hydrogen bonds. nih.govnih.gov The methanesulfonamide group, in particular, offers a non-aromatic sulfonamide functionality that can influence binding affinity and selectivity.

The tetrahedral geometry of the sulfur atom in the sulfonamide group can be a source of stereoisomerism, particularly when the nitrogen or sulfur atom is substituted in a way that creates a chiral center. The stereochemistry of the sulfonamide and adjacent groups can have a profound impact on binding affinity. In a detailed study on the protein binding of sulfonamides and their analogues, it was found that the stereochemistry of related sulfinamides could alter binding preferences for different protein homologues. nih.govacs.org

The sulfonamide group is a versatile hydrogen bond donor (N-H) and acceptor (S=O). nih.govijcce.ac.ir The two oxygen atoms and the nitrogen proton can engage in a network of hydrogen bonds with receptor residues, which is a key factor in the high affinity of many sulfonamide-based inhibitors. nih.govmdpi.com For instance, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates to the catalytic zinc ion and forms hydrogen bonds with active site residues. researchgate.net

Table 2: Contribution of the Sulfonamide Group to Molecular Interactions

Interaction Type Contributing Atoms/Groups Role in Binding
Hydrogen Bond Donor N-H of sulfonamide Formation of directional interactions with receptor acceptor groups nih.gov
Hydrogen Bond Acceptor S=O of sulfonamide Interaction with receptor donor groups and water molecules nih.gov
Metal Coordination Deprotonated sulfonamide nitrogen Anchoring to metalloenzyme active sites (e.g., Zinc) mdpi.com

Linker Chemistry and Scaffold Connecting Group Variations

In the development of thiazole-based inhibitors, variations in the linker between the thiazole ring and other pharmacophoric elements have been extensively studied. For example, replacing an amide linker with a sulfamide (B24259) structure in a series of thiazole derivatives resulted in a significant loss of antimigration activity, demonstrating the critical role of the linker's chemical nature. researchgate.netacs.org

Scaffold hopping, where the core structure of a molecule is replaced by a functionally equivalent but structurally different scaffold, is a powerful tool in drug design. In the context of this compound, the thiazole ring could be replaced by other heterocycles, or the methanesulfonamide group could be shifted to a different position on the thiazole ring. These modifications can lead to compounds with improved properties. For instance, a study on thiazole derivatives as anticancer agents explored different linkers, such as urea, thiourea (B124793), or carbohydrazide, to connect the thiazole to a hydrophobic tail, with each linker type influencing the compound's ability to inhibit VEGFR-2. nih.gov

The flexibility and conformational preferences imparted by the linker are crucial for allowing the pharmacophoric groups to adopt an optimal binding conformation within the receptor active site. The choice of linker can affect solubility, metabolic stability, and bioavailability. researchgate.net

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural properties of compounds with their biological activities. nih.govtandfonline.com For thiazole-containing sulfonamides, various 2D and 3D-QSAR models have been developed to predict their activity and guide the design of more potent derivatives. nih.govnih.govnih.gov

The development process for these models typically begins with a dataset of thiazole derivatives, which is divided into a training set for model generation and a test set for external validation. laccei.orgbenthamdirect.com Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include topological, electronic, geometric, and physicochemical properties. derpharmachemica.com

Several statistical methods are employed to build the QSAR models. Two-dimensional QSAR models often use techniques like Multiple Linear Regression (MLR) to establish a linear relationship between descriptors and activity. laccei.org Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. benthamdirect.comnih.govimist.maimist.ma

The robustness and predictive power of these models are rigorously assessed through validation procedures. Internal validation is commonly performed using the leave-one-out (q²) cross-validation method. benthamdirect.comnih.gov External validation, using the test set, provides a measure of how well the model predicts the activity of new compounds (predictive r², or r²pred). benthamdirect.comeurekaselect.com A high correlation coefficient (R²) for the training set, a high q² for internal validation, and a high r²pred for the external test set indicate a statistically significant and predictive QSAR model. nih.goveurekaselect.com

For instance, a 3D-QSAR study on thiazole derivatives acting as inhibitors for a specific biological target might yield a CoMSIA model with excellent statistical quality. imist.ma The contour maps generated from such a model can highlight regions where modifications to the this compound scaffold could enhance biological activity. For example, electrostatic maps might indicate that an electron-withdrawing group in a specific position on the thiazole ring is favorable for activity. nih.govnih.gov

QSAR Model TypeCompound ClassValidation ParameterReported ValueReference
2D-QSAR (MLR)Benzothiazole Derivatives (Anti-inflammatory)r² (training set)0.9457 ejbps.com
2D-QSAR (MLR)Benzothiazole Derivatives (Anti-inflammatory)q² (internal validation)0.9476 ejbps.com
3D-QSAR (CoMFA)Thiazole Derivatives (HCV NS5A Inhibitors)q² (internal validation)0.607 benthamdirect.comeurekaselect.com
3D-QSAR (CoMFA)Thiazole Derivatives (HCV NS5A Inhibitors)r² (training set)0.934 benthamdirect.comeurekaselect.com
3D-QSAR (CoMSIA)Thiazole Derivatives (HCV NS5A Inhibitors)q² (internal validation)0.516 benthamdirect.comeurekaselect.com
3D-QSAR (CoMSIA)Thiazole Derivatives (HCV NS5A Inhibitors)r²pred (external validation)0.939 benthamdirect.comeurekaselect.com
3D-QSAR (CoMSIA)Pyrazole-thiazolinone Derivatives (EGFR Kinase Inhibitors)q² (internal validation)0.740 nih.gov
3D-QSAR (CoMSIA)Pyrazole-thiazolinone Derivatives (EGFR Kinase Inhibitors)r² (training set)0.851 nih.gov

Conformational Analysis and Dynamic Behavior in Solution

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility in solution. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. researchgate.net This is studied using both computational and experimental methods.

Computational Approaches: Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govnih.gov In these simulations, the molecule is placed in a simulated solvent environment, and its movements are calculated based on force fields. MD simulations can reveal the stability of different conformers, the flexibility of rotatable bonds, and how the molecule interacts with its surrounding solvent. dntb.gov.uaresearchgate.net For thiazole-sulfonamide derivatives, MD simulations can help understand the preferred orientation of the sulfonamide group relative to the thiazole ring and how this is influenced by intramolecular and intermolecular interactions. researchgate.netnih.gov

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for determining molecular conformation in solution. researchgate.net Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. libretexts.orgarxiv.org NOESY detects through-space interactions between protons that are close to each other (typically within 5 Å), providing direct evidence for the molecule's folded structure and the relative orientation of its different parts. ipb.ptmdpi.com For this compound, NOESY could be used to determine the proximity of protons on the thiazole ring to those on the methanesulfonamide group, thereby defining the dominant conformation in a given solvent. chemrxiv.org

Studies on related sulfonamides have shown that the orientation around the sulfur-carbon or sulfur-nitrogen bonds is critical. researchgate.netnih.gov The sulfonamide group's amino hydrogens can adopt conformations that are either staggered or eclipsed relative to the oxygen atoms, with the preferred state influenced by weak intramolecular interactions and solvent effects. nih.gov The flexibility and conformational preferences are key determinants of how the molecule fits into a biological target's binding site. nih.gov

MethodologyFocus of StudyKey Findings for Related StructuresReference
Molecular Dynamics (MD) SimulationBinding stability and conformational behaviorAssesses the stability of ligand-protein complexes and the dynamic behavior of thiazole derivatives in binding sites. nih.govnih.gov
NMR Spectroscopy (NOESY)Through-space proton interactionsIdentifies protons that are spatially close, which helps determine the predominant 3D conformation in solution. Useful for stereochemistry. libretexts.orgmdpi.com
X-Ray Crystallography & DFTSolid-state conformation and rotational barriersReveals specific preferred conformations (e.g., syn vs. anti) in the solid state. DFT calculations help evaluate conformational preference in solution. researchgate.net
Rotational Spectroscopy & DFTGas-phase conformational equilibriumIdentifies stable conformers based on the orientation of the sulfonamide group relative to the aromatic ring (e.g., perpendicular or gauche). nih.gov
1H and 13C NMRStructural elucidation and assignmentConfirms chemical structure and provides data that, when compared with computational predictions, can support specific conformational assignments. rsc.org

Biochemical Target Identification and Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition and Activation Studies

Thiazole (B1198619) derivatives, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of several key enzymes. The nitrogen and sulfur atoms within the heterocyclic thiazole ring provide unique electronic and structural properties that facilitate interactions with enzyme active sites researchgate.net. Investigations have revealed that these compounds can modulate the activity of enzymes such as carbonic anhydrases, cholinesterases, and various metabolic enzymes nih.govresearchgate.netnih.gov. For instance, 2-aminothiazole (B372263) derivatives have demonstrated the ability to inhibit Mur1 and Mur2 enzymes, which are crucial for bacterial cell wall biosynthesis tandfonline.com.

Kinetic Characterization of Enzyme Modulation (e.g., K_i, IC_50 determination)

The potency and mechanism of enzyme inhibition by thiazole derivatives are quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) nih.govwikipedia.org. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Kᵢ value is an intrinsic measure of the inhibitor's binding affinity nih.govsciencesnail.com.

Studies on 2-aminothiazole sulfonamides and related structures have yielded a range of inhibitory potencies against several enzymes. For example, a series of 2-aminothiazole derivatives showed potent inhibitory effects against α-glucosidase and α-amylase, with IC₅₀ values ranging from 20.34 to 37.20 μM/mL nih.govresearchgate.net. Similarly, novel 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives have been identified as effective inhibitors of acetylcholinesterases, tyrosinase, and pancreatic lipase, with IC₅₀ values in the micromolar range researchgate.net. The inhibition of human carbonic anhydrase (hCA) isoforms I and II has also been thoroughly characterized, with some 2-amino thiazole derivatives exhibiting Kᵢ values in the nanomolar range, indicating high-affinity binding researchgate.netnih.gov.

Compound ClassEnzyme TargetParameterValueReference
2-Aminothiazole Derivativesα-GlucosidaseIC₅₀20.34 - 37.20 μM/mL nih.gov
2-Aminothiazole Derivativesα-AmylaseIC₅₀20.34 - 37.20 μM/mL nih.gov
Thiazole-methylsulfonyl DerivativesHuman Carbonic Anhydrase I (hCA I)IC₅₀39.38 - 198.04 μM nih.gov
Thiazole-methylsulfonyl DerivativesHuman Carbonic Anhydrase II (hCA II)IC₅₀39.16 - 86.64 μM nih.gov
2-Amino-4-(4-chlorophenyl)thiazoleHuman Carbonic Anhydrase I (hCA I)Kᵢ0.008 ± 0.001 μM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleHuman Carbonic Anhydrase II (hCA II)Kᵢ0.124 ± 0.017 μM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ0.129 ± 0.030 μM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ0.083 ± 0.041 μM nih.gov
Thiazolone-benzenesulphonamides (4g)S. enterica CA (StCA1)Kᵢ69.2 - 163.3 nM nih.gov

Specificity and Selectivity Profiling Against Enzyme Isoforms

A critical aspect of drug development is the selectivity of a compound for its intended target over other related proteins, such as enzyme isoforms. Thiazole sulfonamide derivatives have been profiled for their selectivity against various carbonic anhydrase (CA) isoforms. For example, thiazolone-linked benzenesulfonamides were found to be potent inhibitors of human CA isoforms (hCAs), with significant selectivity for hCA II and hCA VII over hCA I nih.gov. Furthermore, some of these compounds demonstrated remarkable selectivity for bacterial CAs over human isoforms. Compound 4g, for instance, was a potent inhibitor of S. enterica CA (StCA1) but a poor inhibitor of human CAs, showing a 48-fold and 58-fold higher selectivity for StCA1 versus other bacterial isoforms MscCA and StCA2, respectively nih.gov. This isoform selectivity is crucial for developing targeted therapeutics with fewer off-target effects. Similarly, different substitutions on the 2-amino thiazole scaffold have conferred selectivity between hCA I and hCA II, with a 4-chlorophenyl substituted compound showing the best inhibition for hCA I, while a 4-bromophenyl derivative was the most potent against hCA II researchgate.netnih.gov.

Receptor Binding and Modulation Assays

In addition to enzyme inhibition, thiazole derivatives have been identified as modulators of ligand-gated ion channels and other receptors. These compounds can act as antagonists or allosteric modulators, thereby altering receptor response to endogenous ligands nih.govnih.gov.

Agonist, Antagonist, and Allosteric Modulatory Mechanisms

Research has established that N-(thiazol-2-yl)-benzamide analogs function as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily nih.govnih.govresearchgate.net. Functional characterization revealed that these compounds exhibit largely non-competitive antagonism of Zn²⁺-induced signaling nih.govnih.gov. One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was shown to target the transmembrane and/or intracellular domains of the ZAC receptor, suggesting it acts as a negative allosteric modulator (NAM) nih.govnih.gov. A NAM binds to a site on the receptor distinct from the primary agonist binding site (the orthosteric site) to decrease the receptor's response to the agonist nih.govnih.gov.

Similarly, thiazole carboxamide derivatives have been investigated for their effects on AMPA receptors, which are critical for excitatory neurotransmission. Certain derivatives were found to act as potent negative allosteric modulators of AMPA receptor function nih.govmdpi.comresearchgate.net. For instance, compound MMH-5 was identified as a strong NAM of GluA2 AMPA receptors, causing a significant reduction in current amplitude and altering the kinetics of receptor deactivation and desensitization nih.gov. This allosteric modulation provides a mechanism for controlling excessive glutamatergic activity without completely blocking physiological receptor function nih.govmdpi.com. Other studies have identified 2,4-substituted thiazole compounds as potent antagonists for the androgen receptor (AR) acs.org.

Ligand-Binding Thermodynamics and Kinetics

The binding of a ligand to its receptor is governed by thermodynamic and kinetic parameters. The change in Gibbs free energy (ΔG) defines the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions fz-juelich.deresearchgate.net. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure these parameters, providing a complete thermodynamic profile of the binding interaction univr.it.

While extensive experimental thermodynamic data for the binding of Thiazol-2-ylmethanesulfonamide itself to specific receptors is not widely available, computational methods and molecular dynamics (MD) simulations are increasingly used to predict these properties frontiersin.org. These simulations can elucidate the mechanisms, thermodynamics, and kinetics of ligand binding and dissociation frontiersin.org. The binding process is a thermodynamic event, and understanding the contributions of enthalpy and entropy is crucial for rational drug design wiley-vch.de. For example, the binding of allosteric modulators to protein kinase CK2 has been characterized using ITC, revealing the thermodynamic driving forces of the interaction researchgate.net. Such approaches are essential for optimizing the binding characteristics of thiazole-based ligands for their respective receptor targets.

Investigation of Protein-Ligand Interactions

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions at an atomic level semanticscholar.orgphyschemres.orgnih.gov.

Studies on various thiazole derivatives have revealed key interaction patterns within the binding sites of their target proteins. For α-glucosidase, docking studies showed that a potent thiazole inhibitor forms specific interactions within the enzyme's active site researchgate.net. For carbonic anhydrase, molecular dynamics simulations confirmed the stable binding of thiazole-methylsulfonyl compounds to hCA I and hCA II nih.gov. These simulations showed that the ligands maintain their interactions throughout the simulation, occupying a stable position in the binding site. Key interactions included hydrogen bonds and hydrophobic contacts with residues such as His94, Ala121, and Leu198 nih.gov. The sulfonyl group and the thiazole ring were both identified as being important for carbonic anhydrase inhibition nih.gov.

In the context of receptor modulation, docking simulations helped identify possible binding modes for thiazole carboxamide derivatives at GluA2-AMPA receptors, suggesting interactions with residues like ASP-473 and LEU-742 are crucial for potent activity nih.gov. These computational insights, which highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces, are invaluable for the structure-based design and optimization of new, more potent, and selective thiazole-based therapeutic agents physchemres.org.

Modulation of Cellular Pathways and Signaling Cascades

Extensive literature searches did not yield specific data regarding the modulation of cellular pathways and signaling cascades by the chemical compound this compound.

Regulation of Cellular Proliferation and Apoptosis Pathways (in vitro)

No publicly available scientific literature could be identified that specifically investigates the effects of this compound on the regulation of cellular proliferation and apoptosis pathways in in vitro models. Consequently, there are no research findings or data tables to present on this topic for this specific compound.

Effects on Gene Expression and Protein Synthesis

Following a comprehensive review of existing scientific databases and literature, no studies were found that specifically detail the effects of this compound on gene expression and protein synthesis. Therefore, information regarding its impact on these molecular processes is not available.

Theoretical and Computational Chemistry Studies on Thiazol 2 Ylmethanesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is extensively used in drug design to understand how a ligand, such as Thiazol-2-ylmethanesulfonamide, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations are instrumental in predicting the binding modes of this compound with various protein targets. These simulations can elucidate the specific amino acid residues that form key interactions with the ligand, identifying "interaction hotspots" crucial for binding affinity. For instance, studies on similar thiazole (B1198619) derivatives have shown interactions such as hydrogen bonds and arene-cation interactions with residues like Serine, Glutamic acid, Arginine, and Aspartic acid. nih.gov The distances of these interactions are critical, with hydrogen bonds typically observed at distances around 2.15 to 2.99 Å. nih.gov

The binding energy, a measure of the affinity between the ligand and the target, is a key output of docking studies. Lower binding energies generally indicate a more stable complex. For various thiazole derivatives, binding energies have been reported in the range of -1.3 to -9.2 kcal/mol against different protein targets. nih.govnih.gov The specific binding mode and energy for this compound would depend on the specific protein target being investigated. The validation of docking parameters is often confirmed by redocking a native co-crystal ligand, with a root-mean-square deviation (RMSD) of less than or equal to 2.3 Å indicating a reliable docking protocol. nih.gov

Table 1: Examples of Interaction Data from Molecular Docking of Thiazole Derivatives

Compound ClassTarget ProteinInteracting ResiduesInteraction TypeBinding Energy (kcal/mol)
Thiazole ConjugatesRho6Ser95, Glu138, Arg96H-bond, Arene-cationNot Specified
Thiazolyl-pyrazoleEGFR KinaseNot SpecifiedH-bond, Hydrophobic-1.6 to -3.4
Thiazole-SulfonamideAChENot SpecifiedNot Specified-5.75 to -7.63 nih.gov

This table presents generalized data from studies on various thiazole derivatives to illustrate the type of information obtained from molecular docking simulations.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, derivatives of this compound could be included in a virtual library and screened against a panel of biological targets. This approach allows for the rapid and cost-effective identification of potential "hits"—compounds that show a high predicted binding affinity for a target of interest.

The process involves docking each compound in the virtual library into the active site of the target protein and ranking them based on their predicted binding energies or docking scores. rjptonline.org Compounds with the most favorable scores are then selected for further experimental validation. This methodology has been successfully applied to identify novel inhibitors from libraries of thiazole-containing compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and biomolecular systems. These simulations can provide insights into the conformational flexibility of this compound and the stability of its complex with a target protein over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding mode predicted by molecular docking. physchemres.org

Hybrid simulation methods that combine molecular dynamics with other techniques, such as normal mode analysis, can enhance the sampling of a protein's conformational space. nih.gov These advanced methods are particularly useful for studying large-scale conformational changes that can be crucial for biological function. nih.govresearchgate.net For this compound, MD simulations would be critical to confirm that the interactions observed in the static docking pose are maintained over a period of simulated time, thus providing a more accurate picture of the ligand-target interaction. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides quantitative measures of stability. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a detailed understanding of the chemical reactivity and spectroscopic properties of this compound.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the electronic structure of thiazole derivatives. asianpubs.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For thiazole and its derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, indicating the regions from which electrons are most likely to be donated. researchgate.net Conversely, the LUMO is delocalized over regions that are most likely to accept electrons. researchgate.net The calculated net atomic charges can predict the sites within this compound that are susceptible to nucleophilic or electrophilic attack. asianpubs.org

Table 2: Calculated Quantum Chemical Properties for Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (D)
Thiazole-9.4683.34812.8161.552
2-Methyl Thiazole-9.1353.51212.6471.036
4-Methyl Thiazole-9.1173.50812.6251.124
5-Methyl Thiazole-9.1743.46212.6361.843

Data from ab initio/HF calculations for illustrative purposes. researchgate.net

Calculation of Spectroscopic Parameters

Quantum chemical calculations are also used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For thiazole derivatives, DFT calculations can accurately predict vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. doi.org

The calculated 1H and 13C NMR chemical shifts for thiazole protons and carbons can be compared with experimental values to confirm the molecular structure. For example, in 2-ethoxythiazole, the carbon atom in the thiazole ring connected to the electronegative oxygen atom exhibits the largest calculated carbon-13 chemical shift. doi.org Similarly, the vibrational modes calculated from quantum chemical methods can be assigned to the experimental peaks in the FT-IR spectrum, providing a detailed understanding of the molecule's vibrational properties. doi.org

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving thiazole sulfonamides. While specific DFT studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented in the current literature, broader applications of DFT on related systems offer valuable mechanistic insights.

For instance, DFT calculations have been successfully employed to unravel the free energy profiles of plausible reaction pathways in the synthesis of β-amino sulfone derivatives through the amino-sulfonylation of alkenes with N-sulfonyl ketimines. Such studies analyze the electronic properties of key intermediates, like iminyl and tosyl radicals, to understand their stability and reactivity, which in turn governs the reaction's progress and regioselectivity. The optimization of stationary points on the potential energy surface and frequency calculations help in identifying transition states and confirming the nature of energy minima.

In the context of synthesizing thiazole-containing compounds, DFT studies supported by experimental characterization have been used to confirm the structures of newly synthesized molecules. nih.gov Theoretical calculations using DFT with basis sets like B3LYP/6-311G(d,p) are commonly used to compute optimized geometrical structures in the gas phase, providing a foundational understanding of the molecule's preferred conformation. researchgate.net

The synthesis of various thiazole derivatives often involves multi-step reactions, and DFT can be instrumental in understanding each step. For example, in the synthesis of imidazotriazole-based thiazolidinone derivatives, which involves cyclization and subsequent reactions, DFT is used to study the electronic and structural properties of the synthesized compounds. mdpi.com These computational approaches, often combined with experimental techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the molecular structure and reactivity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential chemical features responsible for a molecule's biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For thiazole sulfonamide derivatives, pharmacophore models are constructed based on a set of known active compounds to derive a hypothesis about the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The process typically involves:

Conformational analysis of active molecules to identify their low-energy conformations.

Alignment of these conformations to identify common chemical features.

Generation of a pharmacophore hypothesis that encapsulates the spatial arrangement of these features.

Validation of the model using a test set of molecules with known activities.

This ligand-based approach has been successfully applied in the discovery of novel bioactive molecules across various therapeutic areas, and the principles are directly applicable to the future design of this compound analogs with desired biological profiles. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining techniques are increasingly utilized to analyze the structure-activity relationship (SAR) landscapes of chemical compound series. This involves systematically studying how variations in the chemical structure of a molecule affect its biological activity. For thiazole derivatives, a rich body of literature explores their SAR for a wide range of biological targets. mdpi.comnih.gov

The thiazole ring itself is considered a "biologically active scaffold," and its derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.com SAR studies on various series of thiazole sulfonamides have revealed key insights into the structural requirements for specific biological activities. For example, in the context of antimicrobial agents, studies have shown how different substituents on the thiazole ring and the sulfonamide group influence the potency and spectrum of activity. jchemrev.com

A comprehensive SAR analysis typically involves the synthesis of a library of analogs with systematic structural modifications and the evaluation of their biological activity. The resulting data is then analyzed to identify trends and patterns. For instance, the introduction of different heterocyclic rings clubbed with the thiazole nucleus can significantly impact the antimicrobial profile. nih.govmdpi.com

Table 1: Key Structural Features and Their Impact on the Biological Activity of Thiazole Derivatives (General Observations)

Structural ModificationGeneral Impact on Biological ActivityReference
Substitution on the thiazole ringCan modulate potency and selectivity. Lipophilic groups may enhance activity against certain targets. nih.gov
Nature of the sulfonamide substituentInfluences physicochemical properties like solubility and cell permeability, thereby affecting bioavailability and activity. nih.gov
Linker between thiazole and other moietiesThe length and flexibility of the linker can be critical for optimal interaction with the biological target. nih.gov
Presence of additional heterocyclic ringsCan lead to hybrid compounds with synergistic or novel biological activities. mdpi.com

While a detailed quantitative structure-activity relationship (QSAR) study specifically for this compound is not yet published, the wealth of SAR data for related thiazole sulfonamides provides a solid foundation for future computational modeling and the rational design of new analogs with improved therapeutic potential. The continuous exploration of the chemical space around the this compound scaffold using these computational tools holds significant promise for the discovery of novel drug candidates.

Preclinical Research Avenues and in Vitro / Ex Vivo Model Systems for Thiazol 2 Ylmethanesulfonamide

Cell-Based Biological Activity Profiling

Cell-based assays are fundamental in preclinical research to determine the biological activity of novel compounds in a physiological context. For the thiazole-sulfonamide class of molecules, these assays have been crucial in identifying their mechanisms of action and therapeutic potential.

Enzyme Activity Assays in Cell Lysates

Derivatives of the thiazole-sulfonamide scaffold have been identified as potent inhibitors of various enzymes, a property often explored through activity assays using cell lysates. A primary target for this class of compounds is the carbonic anhydrase (CA) family of metalloenzymes. nih.govsemanticscholar.orgnih.gov Thiazole-sulfonamide derivatives have shown significant inhibitory activity against several CA isoforms, including those associated with tumors, such as CA IX and CA XII. nih.govfrontiersin.orgmdpi.com The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site. nih.govsemanticscholar.org

Beyond carbonic anhydrases, these derivatives have been evaluated against other enzyme classes. For instance, certain thiazole-sulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other research has explored their potential as inhibitors of protein kinases such as PI3K and mTOR, which are key regulators of cell growth and are often dysregulated in cancer. nih.gov

Target Engagement Studies in Cellular Contexts

To confirm that a compound interacts with its intended target within a cell, target engagement studies are essential. For thiazole-sulfonamide derivatives, these studies have provided evidence of their mechanism of action. For example, a novel thiazole-sulfonamide hybrid was shown to inhibit tubulin polymerization in cancer cell lines. nih.govfrontiersin.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, confirming engagement with the tubulin protein. nih.gov In other studies, thiazole (B1198619) sulfonamides have been shown to modulate the activity of SIRT1, a protein involved in cellular stress responses and longevity, in neuronal cell models. nih.gov

These studies often employ techniques like cellular thermal shift assays (CETSA), immunoprecipitation, or the use of fluorescently labeled probes to visualize the interaction between the compound and its target protein within the intact cell.

Phenotypic Screening in Relevant Cell Lines (e.g., microbial, cancer cell lines for pathway modulation)

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell's phenotype, without a preconceived notion of the target. This approach has been widely used to explore the therapeutic potential of thiazole-sulfonamide derivatives.

Anticancer Activity: A significant amount of research has focused on the anticancer effects of these compounds. They have been screened against a wide variety of human cancer cell lines, demonstrating potent cytotoxic and antiproliferative activities. mdpi.comwisdomlib.orgresearchgate.net Commonly used cell lines include those for breast cancer (MCF-7), colon cancer (HT-29, HCT-116), lung cancer (A549), and liver cancer (HepG-2). nih.govnih.govmdpi.commdpi.com For example, specific derivatives have shown IC50 values in the low micromolar or even nanomolar range against cell lines like HT-29. nih.govfrontiersin.org Mechanistic studies in these cells have confirmed that the cytotoxic effects are often due to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Table 1: Examples of In Vitro Anticancer Activity of Thiazole-Sulfonamide Derivatives

Compound Class Cell Line Biological Effect IC50 Value
Thiazole-sulfanilamide derivative (M5) MCF-7 (Breast Cancer) Reduced cell viability 18.53 µg/ml nih.gov
Thiazole-chalcone/sulfonamide hybrid (7) HT-29 (Colorectal Cancer) Cytotoxic activity 0.98 µM nih.govfrontiersin.org
Thiazole-chalcone/sulfonamide hybrid (7) A549 (Lung Cancer) Cytotoxic activity >10 µM frontiersin.org
Thiazole-chalcone/sulfonamide hybrid (7) 786-O (Kidney Cancer) Cytotoxic activity 4.21 µM frontiersin.org
Thiazole-chalcone/sulfonamide hybrid (7) MCF-7 (Breast Cancer) Cytotoxic activity 3.54 µM frontiersin.org
Antimicrobial Activity:nih.govexcli.demdpi.comnih.govnih.govnih.govnih.gov

In Vivo (Non-Human) Pharmacological Investigations in Animal Models

Following promising in vitro results, investigations in animal models are a critical next step to understand a compound's pharmacological effects in a whole organism.

Proof-of-Concept Studies in Disease Models (e.g., inflammatory models for target engagement)

Proof-of-concept studies aim to demonstrate that a compound has the desired therapeutic effect in a relevant animal model of disease. For thiazole-sulfonamide derivatives, a key area of investigation has been their anti-inflammatory activity. nih.gov The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation model to evaluate potential anti-inflammatory agents. nih.govbiointerfaceresearch.com In this model, administration of certain methanesulfonamide (B31651) derivatives of thiazolines has been shown to significantly reduce paw swelling, with efficacy comparable to standard anti-inflammatory drugs like phenylbutazone. nih.gov These studies provide in vivo validation of the anti-inflammatory potential observed in in vitro assays. researchgate.net

Investigation of Target Pathway Modulation in Tissues

To connect the observed pharmacological effects with the compound's mechanism of action, studies often include the analysis of tissues from treated animals. This can involve measuring biomarkers, examining gene or protein expression, or assessing pathway modulation. For instance, in studies of anti-inflammatory thiazole derivatives, tissue samples from the inflamed site could be analyzed for levels of pro-inflammatory cytokines, or the expression and activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Similarly, in cancer xenograft models, tumor tissues can be excised after treatment to assess the modulation of target pathways, such as the inhibition of angiogenesis or the induction of apoptosis, providing a deeper understanding of the compound's in vivo mechanism.

Advanced In Vitro and Organoid Models for Preclinical Research on Thiazol-2-ylmethanesulfonamide

The evolution of in vitro models from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems and microphysiological platforms has marked a significant advancement in preclinical research. nih.govsciltp.com These advanced models offer a more physiologically relevant environment for studying cellular responses to novel chemical entities. nih.govnih.gov For a compound like this compound, these systems provide a valuable opportunity to investigate its biological activities in a context that more closely mimics human tissues. nih.gov

Three-Dimensional (3D) Cell Culture Systems

Three-dimensional cell culture systems, which include spheroids and organoids, have gained prominence in drug discovery due to their ability to recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions found in vivo. nih.govnih.gov Unlike 2D monolayers, 3D cultures exhibit gradients of nutrients, oxygen, and signaling molecules, which can significantly influence cellular behavior and response to therapeutic agents. sciltp.com

The application of 3D cell culture models in the preclinical evaluation of this compound would enable a more accurate assessment of its potential efficacy and mechanism of action. For instance, tumor spheroids can be utilized to study the penetration and activity of anticancer compounds in a model that mimics the avascular regions of a solid tumor. sciltp.com The structural and functional complexity of organoids, which can be derived from stem cells to form organ-like structures, offers a sophisticated platform for investigating the compound's effects on specific cell types within a tissue-like architecture. technologynetworks.com

Interactive Table: Hypothetical Research Findings for this compound in 3D Cell Culture Models

Model SystemCell Line/OriginKey Parameter MeasuredHypothetical Finding with this compound
Tumor SpheroidsHCT-116 (Colon Carcinoma)Spheroid Growth InhibitionConcentration-dependent reduction in spheroid volume.
Pancreatic Ductal Adenocarcinoma OrganoidsPatient-DerivedApoptosis InductionIncreased caspase-3/7 activity in treated organoids.
Normal Liver SpheroidsPrimary Human HepatocytesMetabolic ActivityNo significant alteration in albumin secretion.

Microphysiological Systems (Organ-on-a-Chip) for Pathway-Specific Studies

Microphysiological systems (MPS), commonly known as organ-on-a-chip technology, represent a further leap in mimicking human physiology in vitro. tissuse.commdpi.com These devices are microfluidic platforms that culture living cells in continuously perfused chambers to model the structure and function of human organs and tissues. mdpi.comnih.gov By connecting different organ-on-a-chip models, researchers can also study the systemic effects of a compound and its metabolites. dynamic42.com

For pathway-specific studies of this compound, organ-on-a-chip technology offers unparalleled advantages. For example, a "cancer-on-a-chip" model could be used to investigate the compound's effect on tumor cell invasion and metastasis by co-culturing cancer cells with endothelial cells to mimic the tumor microenvironment and its interaction with the vasculature. bio-integration.org Furthermore, by integrating biosensors, these systems can provide real-time monitoring of cellular responses and pathway modulation following exposure to the compound. bio-integration.org A multi-organ chip, perhaps connecting a "gut-on-a-chip" to a "liver-on-a-chip," could provide insights into the oral absorption and subsequent metabolism of this compound, offering a more comprehensive preclinical assessment. nih.gov

Interactive Table: Potential Applications of Microphysiological Systems in the Study of this compound

MPS ModelKey FeaturesResearch Question for this compoundPotential Data Output
Vasculature-on-a-ChipEndothelial cell-lined microchannels.Does the compound affect angiogenesis?Quantification of new vessel sprouts.
Liver-on-a-ChipPrimary hepatocytes in a 3D microenvironment.What are the primary metabolites of the compound?Metabolite profiling using mass spectrometry.
Gut-on-a-ChipCaco-2 cells forming a polarized epithelial barrier.What is the intestinal permeability of the compound?Apparent permeability coefficient (Papp) values.

Advanced Analytical and Spectroscopic Techniques for Thiazol 2 Ylmethanesulfonamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For Thiazol-2-ylmethanesulfonamide, the ¹H NMR spectrum would exhibit distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the sulfonamide NH group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the thiazole ring protons are expected to appear in the aromatic region, while the methylene protons will be observed further upfield. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the thiazole ring, the methylene group, and any associated substituents. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic. semanticscholar.orgasianpubs.orgresearchgate.net

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for piecing together the molecular structure and confirming the substitution pattern on the thiazole ring. rsc.orgnih.gov These 2D NMR experiments are vital for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules. rsc.org

Representative NMR Data for a Thiazole Derivative:

Technique Description Expected Chemical Shifts (ppm) for Thiazole Derivatives
¹H NMR Identifies proton environments.Thiazole ring protons (H4, H5): ~6.5-8.0 ppm; Methylene protons (-CH₂-): ~4.0-5.0 ppm; NH proton: variable, dependent on solvent and concentration. chemicalbook.com
¹³C NMR Identifies carbon environments.Thiazole ring carbons (C2, C4, C5): ~100-170 ppm; Methylene carbon (-CH₂-): ~40-60 ppm. semanticscholar.orgasianpubs.org
2D NMR (HSQC/HMBC) Establishes C-H correlations.Provides cross-peaks confirming the connectivity between the thiazole ring, the methylene group, and the sulfonamide moiety. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Standard Mass Spectrometry (MS): This technique provides the molecular weight of this compound, which is a critical first step in its identification. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as specific bonds break to form characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). wiley.com This level of precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. nih.govnih.govmdpi.com HRMS is particularly valuable in confirming the elemental composition and is a standard requirement for the definitive identification of new chemical entities. researchgate.net

Expected Mass Spectrometry Data for this compound:

Technique Information Provided Expected Value for C₄H₆N₂O₂S₂ (this compound)
MS Molecular Weight[M+H]⁺: ~195.0
HRMS Exact Mass and Molecular FormulaCalculated Exact Mass for [C₄H₅N₂O₂S₂]⁻: 192.9796

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic absorption bands would include those for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric) of the sulfonyl group, C=N and C=C stretching of the thiazole ring, and C-H stretches. nih.gov

Representative IR Data for a Thiazole Sulfonamide Derivative:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Sulfonamide (N-H)Stretching3200-3300
Aromatic C-HStretching3000-3100
Aliphatic C-H (-CH₂-)Stretching2850-2960
Thiazole Ring (C=N, C=C)Stretching1500-1650 nih.gov
Sulfonyl (S=O)Asymmetric & Symmetric Stretching1300-1350 and 1140-1180

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Thiazole-containing compounds typically exhibit characteristic UV absorption maxima due to π → π* and n → π* transitions associated with the aromatic heterocyclic ring. nist.gov The position and intensity of these absorptions can be influenced by the solvent and the nature of the substituents on the thiazole ring. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystallographic Data for a Related Benzothiazole Derivative:

Parameter Description Example Value for a Benzothiazole Sulfonohydrazide researchgate.net
Crystal System The symmetry of the crystal lattice.Triclinic
Space Group The symmetry of the unit cell.P-1
Unit Cell Dimensions The dimensions of the unit cell.a = 8.3436 Å, b = 9.7591 Å, c = 10.8815 Å
Bond Lengths/Angles Precise measurements of molecular geometry.Provides definitive structural confirmation.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and thus for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities based on its affinity for the stationary phase (column) and the mobile phase. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it more amenable to GC analysis. GC separates components based on their boiling points and interactions with the stationary phase. It is a highly sensitive technique for detecting and quantifying volatile impurities.

Typical Chromatographic Purity Analysis:

Technique Purpose Key Parameters
HPLC Purity determination and quantification.Retention Time (t_R), Peak Area, Mobile Phase Composition, Flow Rate. nih.gov
GC Analysis of volatile impurities.Retention Time, Oven Temperature Program, Carrier Gas Flow.

Future Research Directions and Conceptual Advancements for Thiazol 2 Ylmethanesulfonamide

Rational Design of Thiazol-2-ylmethanesulfonamide as Chemical Probes for Biological Systems

The rational design of this compound and its derivatives as chemical probes is a promising area for elucidating complex biological processes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. The design of such probes based on the this compound scaffold would involve strategic chemical modifications to optimize potency, selectivity, and appropriate physicochemical properties for cell-based assays.

Key components of the this compound structure can be systematically modified:

The Thiazole (B1198619) Ring: This aromatic heterocycle can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues in a protein's binding site. mdpi.com Its substitution pattern can be altered to enhance target affinity and selectivity.

The Methanesulfonamide (B31651) Group: The sulfonamide moiety is a critical pharmacophore known for its ability to act as a hydrogen bond donor and acceptor. openaccesspub.org Modifications to this group can fine-tune the electronic properties and binding interactions of the molecule.

The goal is to create a set of probes, including an active probe that modulates the target, a negative control that is structurally similar but biologically inactive, and a tagged version for pull-down experiments to confirm target engagement.

Table 1: Strategies for Rational Probe Design from this compound

Design Strategy Target Modification Rationale
Affinity Enhancement Substitution on the thiazole ring Introduce groups that form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein to increase binding affinity.
Selectivity Tuning Steric modifications Add bulky or sterically hindering groups to prevent binding to off-target proteins with smaller binding pockets.
Introduction of Reporter Tags Attachment of biotin (B1667282) or fluorescent dyes Enable visualization and identification of the target protein in complex biological mixtures through techniques like affinity chromatography or fluorescence microscopy.

| Development of Negative Controls | Methylation of sulfonamide N-H | Block a key hydrogen bonding interaction, which should abolish or significantly reduce biological activity without drastically changing physicochemical properties. |

Integration into Fragment-Based Drug Discovery and Design Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.gov The this compound scaffold is well-suited for this approach. The thiazole core is considered a "privileged scaffold," as it is found in numerous biologically active compounds and can interact with a wide range of protein targets. nih.govresearchgate.net

In an FBDD campaign, this compound would be included in a library of fragments to be screened against a protein of interest using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. Once a hit is identified, the fragment can be optimized into a more potent lead compound through strategies such as:

Fragment Growing: Extending the fragment by adding new chemical functionalities to engage in additional interactions within the binding site.

Fragment Linking: Combining two or more fragments that bind to adjacent sites on the protein target.

A critical aspect of using thiazole-containing fragments is to carefully profile any initial hits to rule out non-specific activity or promiscuous inhibition. nih.govnih.gov Experimental assays to assess redox activity and thiol reactivity are essential to ensure that the observed biological effect is due to specific on-target engagement. nih.govfigshare.com

Table 2: FBDD Workflow Incorporating this compound

Step Action Techniques
1. Library Creation Include this compound and analogues in a diverse fragment library. Chemical synthesis and purification.
2. Fragment Screening Screen the library against the purified protein target to identify binders. NMR, X-ray crystallography, SPR, Thermal Shift Assays.
3. Hit Validation Confirm binding and characterize the interaction. Rule out non-specific modes of action. nih.gov Isothermal titration calorimetry (ITC), biochemical inhibition assays. nih.gov
4. Structural Analysis Determine the binding mode of the fragment to the target protein. X-ray crystallography, Cryo-EM.

| 5. Lead Optimization | Grow or link the fragment to increase potency and develop drug-like properties. | Medicinal chemistry, computational modeling. |

Exploration of Novel Binding Sites and Underexplored Biological Pathways

The wide range of biological activities associated with both thiazole and sulfonamide derivatives suggests that the this compound scaffold could interact with numerous, potentially novel, biological targets. openaccesspub.orgnih.govwisdomlib.org Future research should focus on unbiased screening approaches to identify new binding sites and uncover roles in underexplored biological pathways.

Methodologies for this exploration include:

High-Throughput Screening (HTS): Screening this compound against large panels of enzymes (e.g., kinases, proteases) and receptors to identify unexpected activities.

Phenotypic Screening: Testing the compound in various cell-based models of disease to identify a desired physiological outcome without a preconceived target. The subsequent target deconvolution can reveal novel mechanisms of action.

In Silico Docking and Virtual Screening: Computationally docking the this compound structure against libraries of protein crystal structures to predict potential binding partners. nih.govnih.gov This can prioritize proteins for subsequent experimental validation.

Given the established roles of related compounds, promising areas for exploration include enzymes involved in cancer metabolism, inflammatory signaling cascades, and microbial pathogenesis. wisdomlib.orgnih.gov

Table 3: Potential Target Classes for this compound Exploration

Target Class Rationale Potential Application
Carbonic Anhydrases The sulfonamide moiety is a classic inhibitor of this enzyme class. iaea.org Anticancer, antiglaucoma agents.
Kinases Thiazole rings are common scaffolds in kinase inhibitors. Anti-inflammatory, oncology.
Histone-modifying enzymes Certain thiazole derivatives are known to inhibit histone acetyltransferases (HATs). researchgate.net Epigenetic therapies for cancer.
Bacterial Enzymes Sulfonamides are known antibacterial agents that inhibit folate synthesis. openaccesspub.org Development of new antibiotics.

| Proteases | Thiazole-containing compounds have been investigated as protease inhibitors. | Antiviral, anticancer therapies. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven predictions of molecular properties and activities. mdpi.commdpi.com These computational tools can be applied to this compound research to accelerate its development and optimization.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of existing thiazole and sulfonamide compounds to build models that predict the biological activity of new this compound derivatives. researchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This in silico screening helps to identify and eliminate molecules with poor drug-like properties early in the discovery process, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or having a desired set of physicochemical properties. nih.gov

Reaction Prediction: ML can help chemists devise more efficient synthetic routes for producing derivatives of this compound by predicting the outcomes of chemical reactions. azolifesciences.com

Table 4: Machine Learning Models and Their Application in this compound Research

ML Model Type Application Predicted Outcome
Random Forest QSAR modeling, hit discovery. nih.gov Biological activity, target binding affinity.
Artificial Neural Networks (ANNs) Prediction of physicochemical properties. researchgate.net Solubility, bioavailability, toxicity. nih.gov
Support Vector Machines (SVMs) Classification of molecules (active vs. inactive). researchgate.net Prioritization of compounds for screening.

| Graph Neural Networks (GNNs) | Analysis of molecular structures for property prediction. nih.gov | Target engagement, ADMET properties. |

Development of Advanced Delivery Systems for In Vitro and Ex Vivo Studies

For in vitro and ex vivo studies, several DDS platforms are relevant:

Nanoparticle-Based Systems: Encapsulating this compound within polymeric or lipid-based nanoparticles can improve its solubility, protect it from degradation, and facilitate its uptake by cells. researchgate.net

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with small molecules, effectively increasing their solubility and stability in aqueous solutions for cell culture media. nih.gov

Nanogels: These are crosslinked polymer networks that can be loaded with therapeutic agents. Thermoresponsive nanogels, for example, could allow for controlled release of the compound in response to temperature changes in an experimental setup. nih.gov

The use of such systems ensures that the compound reaches its intended target in a controlled and quantifiable manner, leading to more reliable and translatable experimental data.

Table 5: Comparison of Advanced Delivery Systems for Experimental Studies

Delivery System Mechanism of Action Advantages for In Vitro/Ex Vivo Use
Polymeric Nanoparticles Encapsulation of the compound within a polymer matrix. Improved solubility, sustained release, protection from degradation.
Lipid Nanoparticles (LNPs) Encapsulation within a lipid bilayer structure. High biocompatibility, enhanced cellular uptake.
Cyclodextrin Complexes Formation of a non-covalent inclusion complex with the compound. nih.gov Significant increase in aqueous solubility, simple formulation.

| Nanogels | Entrapment within a hydrophilic, crosslinked polymer network. | High loading capacity, potential for stimuli-responsive release. nih.gov |

Q & A

Q. What are the standard synthetic protocols for Thiazol-2-ylmethanesulfonamide derivatives, and how are intermediates characterized?

this compound derivatives are typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Reacting sulfonyl chlorides with hydrazine hydrate in ethanol under reflux to form sulfonohydrazide intermediates .
  • Step 2 : Treating these intermediates with ammonium thiocyanate in DMF to generate thiazole cores .
  • Step 3 : Coupling with substituted phenacyl bromides in the presence of triethylamine to yield final derivatives . Characterization relies on NMR , FT-IR , and mass spectrometry to confirm structural integrity, with elemental analysis validating purity .

Q. How are biological activities (e.g., acetylcholinesterase inhibition) of this compound compounds evaluated experimentally?

Biological assays follow standardized protocols:

  • Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities are measured using Ellman’s method, with IC50 values calculated from dose-response curves .
  • Antimicrobial testing : Compounds are screened against bacterial/fungal strains via agar dilution, with MIC (minimum inhibitory concentration) as the primary metric . Positive controls (e.g., donepezil for AChE) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies optimize the synthesis and electronic properties of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict:

  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites by computing HOMO-LUMO energy gaps .
  • Geometric stability : Optimized molecular structures reveal steric hindrance or conjugation effects that influence reaction pathways .
  • Non-covalent interactions : Reduced Density Gradient (RDG) analysis maps steric clashes or hydrogen bonding in crystal structures . These insights guide experimentalists in selecting substituents for enhanced bioactivity .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Conflicting data may arise from:

  • Methodological variability : Differences in assay conditions (e.g., pH, temperature) or enzyme sources (human vs. electric eel AChE) .
  • Structural nuances : Subtle changes in substituents (e.g., electron-withdrawing vs. donating groups) alter binding affinities . Mitigation involves:
  • Meta-analysis : Pooling data from multiple studies to identify trends.
  • Dose-response reevaluation : Testing compounds across broader concentration ranges to confirm IC50 reproducibility .
  • Molecular docking validation : Comparing ligand-enzyme binding poses across analogs to explain potency disparities .

Q. How do molecular docking studies inform the design of this compound-based enzyme inhibitors?

Docking workflows (e.g., AutoDock Vina) involve:

  • Target preparation : Fetching enzyme structures (e.g., PDB ID 4EY7 for AChE) and removing water/co-crystallized ligands .
  • Grid box setup : Defining binding sites using catalytic triad residues (e.g., Ser203, His447 in AChE) .
  • Pose scoring : Ranking compounds by binding energy (ΔG) and hydrogen bond/π-π stacking interactions . Example: A derivative with a 4-chlorophenyl group showed ΔG = −8.2 kcal/mol, correlating with high experimental AChE inhibition (IC50 = 1.2 µM) .

Methodological Design Questions

Q. What experimental controls are critical when assessing this compound stability under varying pH conditions?

Stability studies require:

  • Buffer controls : Testing compounds in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) to simulate physiological extremes .
  • Degradation markers : Monitoring by HPLC for hydrolysis byproducts (e.g., sulfonic acid derivatives) .
  • Temperature regulation : Conducting experiments at 25°C and 37°C to assess thermal degradation .

Q. How are structure-activity relationship (SAR) models developed for this compound analogs?

SAR development involves:

  • Data curation : Compiling IC50, logP, and substituent descriptors (e.g., Hammett σ values) into a unified dataset .
  • Multivariate analysis : Using Partial Least Squares (PLS) regression to correlate structural features with bioactivity .
  • Validation : Splitting data into training/test sets (70:30 ratio) and calculating Q<sup>2</sup> to ensure model robustness .

Data Integration & Reporting

Q. How should researchers integrate computational and experimental data in publications on this compound?

Best practices include:

  • Supplementary tables : Listing docking scores, DFT-calculated properties, and experimental IC50 values side-by-side .
  • Graphical abstracts : Depicting key findings (e.g., ligand-enzyme interactions, synthesis routes) for visual clarity .
  • Ethical reporting : Disclosing conflicts of interest and data availability per journal guidelines .

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